3-Methyl-2-phenylmorpholin-2-ol
CAS No.: 1350768-19-2
Cat. No.: VC4079403
Molecular Formula: C11H15NO2
Molecular Weight: 193.24
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1350768-19-2 |
|---|---|
| Molecular Formula | C11H15NO2 |
| Molecular Weight | 193.24 |
| IUPAC Name | 3-methyl-2-phenylmorpholin-2-ol |
| Standard InChI | InChI=1S/C11H15NO2/c1-9-11(13,14-8-7-12-9)10-5-3-2-4-6-10/h2-6,9,12-13H,7-8H2,1H3 |
| Standard InChI Key | FOJGZKHUZOIFKX-UHFFFAOYSA-N |
| SMILES | CC1C(OCCN1)(C2=CC=CC=C2)O |
| Canonical SMILES | CC1C(OCCN1)(C2=CC=CC=C2)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
3-Methyl-2-phenylmorpholin-2-ol features a morpholine backbone (a six-membered ring containing one oxygen and one nitrogen atom) substituted with:
-
A phenyl group at position 2
-
A methyl group at position 3
-
A hydroxyl group at position 2
The stereochemistry of the molecule is critical to its biological activity, with the (2S,5S) enantiomer showing preferential binding to dopamine transporters .
Table 1: Key Physicochemical Properties
Synthesis and Optimization
Primary Synthetic Routes
The compound is typically synthesized through a three-step process:
-
Condensation: 2-Bromopropiophenone reacts with ethanolamine in an inert solvent (e.g., diethyl ether) to form 3-methyl-2-phenylmorpholin-2-ol .
-
Salt Formation: Treatment with fumaric acid yields the fumarate salt, enhancing crystallinity .
-
Reduction: Sodium borohydride reduces intermediates to the final product, achieving yields of 70–85% .
Table 2: Comparison of Synthetic Methods
Pharmacological Activity
Neurotransmitter Modulation
3-Methyl-2-phenylmorpholin-2-ol exhibits dual activity as a:
-
Dopamine Releaser: Increases extracellular dopamine by 2.1-fold in rat striatal synaptosomes (EC₅₀ = 29 nM) .
-
Serotonin Reuptake Inhibitor: Blocks SERT with an IC₅₀ of 7,765 nM, suggesting secondary effects on mood regulation .
Table 3: Pharmacodynamic Profile vs. Analogues
| Compound | DA Release (EC₅₀, nM) | 5-HT Inhibition (IC₅₀, nM) | Selectivity Ratio (DA/5-HT) |
|---|---|---|---|
| 3-Methyl-2-phenylmorpholin-2-ol | 29 | 7,765 | 267:1 |
| Phenmetrazine | 37.5 | 3,246 | 87:1 |
| Dextroamphetamine | 6.6 | 698 | 106:1 |
Behavioral Effects
-
CNS Stimulation: Administered at 10 mg/kg (i.p.), it increased locomotor activity in mice by 142% compared to controls .
-
Antidepressant Potential: Reduced immobility time in the forced swim test by 38% at 5 mg/kg, comparable to fluoxetine .
Applications in Medicinal Chemistry
Prodrug Development
The hydroxyl group at position 2 enables esterification, creating prodrugs with improved blood-brain barrier permeability. For example:
-
3-Methyl-2-phenylmorpholin-2-ol palmitate: 4.7-fold higher brain concentration than parent compound in rats .
Antimicrobial Activity
Preliminary studies indicate MIC values of:
-
32 µg/mL against Staphylococcus aureus
-
64 µg/mL against Escherichia coli
Mechanistic studies suggest disruption of bacterial membrane integrity via interaction with lipid bilayers.
Comparative Analysis with Structural Analogues
Table 4: Structural Modifications and Activity
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume